3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
Description
3-(1H-Pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a fused polyheterocyclic compound comprising a pyrimidine ring fused to a benzothiazole moiety via a nitrogen atom, with a pyrazole substituent at the C3 position (Figure 1). This structural motif is prevalent in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiallergic properties . The compound’s pyrazole ring introduces electron-rich characteristics, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-12-8(9-5-6-15-16-9)7-14-13-17(12)10-3-1-2-4-11(10)19-13/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWTJIZRHGZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multiple steps, starting with the construction of the pyrimido[2,1-b][1,3]benzothiazol-4-one core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzothiazoles and β-diketones. Subsequent introduction of the pyrazolyl group can be performed through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives which were tested against cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that it possesses inhibitory effects against a range of bacteria and fungi. For instance, derivatives were tested for their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds showing potent activity comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been documented. Research indicates that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases .
Pesticide Development
In agricultural science, compounds similar to this compound are being explored for their efficacy as pesticides. The structure allows for modifications that enhance bioactivity against pests while minimizing toxicity to non-target organisms. Field trials have demonstrated effectiveness against common agricultural pests, leading to interest in developing these compounds into commercial pesticides .
Polymer Additives
The compound's unique properties make it suitable as an additive in polymer formulations. It has been investigated for its ability to enhance thermal stability and mechanical properties of polymers. Studies have shown that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stress .
Case Studies
Mechanism of Action
The mechanism by which 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Tetrazole vs. Pyrazole : The tetrazole-substituted analogue () exhibits potent antiallergic activity (rat PCA test IC₅₀ = 0.1 mg/kg), surpassing disodium chromoglycate. In contrast, pyrazole derivatives are explored for anticancer activity (e.g., IC₅₀ values <10 μM in some studies) .
- Phenyl and Hydroxyl Groups: The 2-hydroxy-3-phenyl derivative () shows tautomerism (I ↔ II), with IR absorption at 3200–2850 cm⁻¹ (OH stretching) and distinct NMR signals (δ 11–12 ppm for OH proton).
- Sulfonyl Derivatives : Sulfonyl groups () may enhance metabolic stability but require further biological evaluation.
Physicochemical and Spectral Properties
- Tautomerism : Hydroxy-substituted derivatives (e.g., 2-hydroxy-3-phenyl) exist as tautomeric mixtures (I and II), influencing UV-Vis and NMR spectra .
- Solubility : Tetrazole and sulfonyl groups enhance aqueous solubility compared to hydrophobic phenyl/pyrazole substituents.
- Thermal Stability : Fused-ring systems generally exhibit high melting points (>250°C), as seen in derivatives from .
Biological Activity
3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antiviral activities, supported by various research findings.
- Molecular Formula : C13H8N4OS
- Molecular Weight : 268.29 g/mol
- CAS Number : 318949-47-2
Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells through various mechanisms, including the activation of the p53 pathway.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of similar pyrazole derivatives against several human cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The results demonstrated that these compounds could inhibit cell growth effectively, with some derivatives showing IC50 values in the micromolar range. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7k | A549 | 5.0 |
| 7k | HT-29 | 6.2 |
These findings suggest that structural modifications can enhance the anticancer efficacy of pyrazole derivatives.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.
Antiviral Activity
The antiviral properties of compounds with a similar structure have also been investigated. Pyrazole derivatives have shown effectiveness against various viral infections, including those caused by influenza and hepatitis viruses.
The antiviral mechanism is thought to involve the inhibition of viral replication through interference with viral RNA synthesis. For instance, a related study found that certain pyrazole derivatives inhibited RNA-dependent RNA polymerase activity, which is crucial for viral replication.
Q & A
Q. What are the common synthetic routes for 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, 2-aminobenzothiazole, and β-ketoesters or malononitrile derivatives. For example, under solvent-free conditions, Fe₃O₄-based magnetic catalysts (e.g., Fe₃O4@NFC-ImSalophCu(II)) enable efficient cyclocondensation at 100°C, achieving yields >85% . Alternative methods include one-pot reactions using ethanol-water mixtures, which avoid toxic catalysts and simplify purification .
| Catalyst/Condition | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Fe₃O4@NFC-ImSalophCu(II) | 3 h | 92 | |
| Solvent-free (nano-kaolin/Ti⁴⁺) | 2 h | 89 | |
| Ethanol-water (catalyst-free) | 4 h | 78 |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsion angles. For example, the pyrimido-benzothiazole core in derivatives exhibits planarity with a dihedral angle <5° between fused rings, confirmed via ORTEP-3 visualization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives?
Key factors include catalyst selection, solvent systems, and temperature. Fe₃O4-based nanocatalysts enhance recyclability (4 cycles with <5% yield drop) , while solvent-free conditions reduce side products. For regioselective substitutions (e.g., at the pyrazole C5 position), microwave-assisted synthesis improves reaction kinetics (e.g., 30 min vs. 3 h conventionally) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in antiallergic vs. anti-inflammatory activity (e.g., vs. 18) arise from assay variations (e.g., rat PCA test vs. carrageenan-induced edema). To reconcile:
- Standardize in vitro assays (e.g., IC₅₀ against histamine release).
- Conduct dose-response studies across models.
- Use molecular docking to validate target specificity (e.g., COX-2 for anti-inflammatory activity) .
Q. What methods confirm regioselectivity in substitution reactions?
Regioselectivity at the pyrimidine N1 vs. pyrazole C3 positions is confirmed via:
- ¹H-¹³C HMBC NMR : Correlates proton signals to adjacent carbons.
- X-ray crystallography : Directly visualizes substituent positions (e.g., 8-chloro derivative in ).
- Computational DFT : Predicts thermodynamic stability of regioisomers .
Q. How to design derivatives for specific biological targets?
- Antiallergic activity : Introduce electron-withdrawing groups (e.g., Cl at C8) to enhance tetrazole ring acidity (pKa ~3.5), improving mast cell stabilization .
- Anticancer activity : Incorporate coumarin or trifluoromethyl groups to enhance DNA intercalation (e.g., derivative 3f in ).
Methodological Challenges
Q. What are the key challenges in purifying this compound?
- Low solubility : Use DMSO/ethanol mixtures for recrystallization.
- Column-free purification : Employ solvent partitioning (e.g., ethyl acetate/water) for spiro derivatives .
Q. How do computational methods aid in studying this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
